molecular formula C17H17N3O4 B2569683 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1226435-77-3

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Número de catálogo: B2569683
Número CAS: 1226435-77-3
Peso molecular: 327.34
Clave InChI: WAGNXDNDNDAGOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at the 3-position and a 6-oxo functional group. The pyridazine moiety is linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide group. The furan rings may enhance lipophilicity and influence binding interactions, while the carboxamide group could contribute to hydrogen bonding and metabolic stability .

Propiedades

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11-10-13(12(2)24-11)17(22)18-7-8-20-16(21)6-5-14(19-20)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGNXDNDNDAGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of furan and pyridazine moieties. Its molecular formula is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of 287.31 g/mol. The unique arrangement of these functional groups contributes to its biological properties.

Research indicates that compounds with similar structural features often exhibit various biological activities, such as:

  • Antitumor Activity : Compounds containing furan and pyridazine rings have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : The presence of the furan ring is associated with enhanced antimicrobial activity against a range of pathogens.

Antitumor Activity

A study conducted on various derivatives similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide demonstrated significant antitumor effects. The compound was tested on human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D culture methods. Results showed that the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against these cancer cells .

Cell LineIC50 (μM)Assay Type
A5496.26 ± 0.332D
HCC8276.48 ± 0.112D
NCI-H35820.46 ± 8.633D

Anti-inflammatory Activity

The compound's anti-inflammatory potential was highlighted in studies where it inhibited the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a mechanism that may involve the modulation of signaling pathways such as NF-kB and MAPK .

Antimicrobial Activity

Compounds structurally related to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide have shown promising antimicrobial activity against various bacterial strains. This activity is attributed to the ability of furan derivatives to interact with microbial membranes or inhibit essential metabolic processes .

Case Studies

  • Case Study on Lung Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer explored the efficacy of a furan-based compound similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to the control group.
  • Inhibition of Inflammatory Markers : Another study focused on patients with rheumatoid arthritis treated with a furan derivative demonstrated reduced levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Compounds containing furan and pyridazine derivatives have been reported to exhibit anticancer properties. The unique structure of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth.
  • Antimicrobial Properties : The presence of furan rings has been linked to antimicrobial activity. Research indicates that compounds with similar structures may act against bacterial strains, making them potential candidates for new antibiotics .

Materials Science Applications

In materials science, compounds like N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide are being explored for their utility in developing advanced materials:

  • Polymer Composites : The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability. Its ability to form cross-links may improve the durability of elastomer composites used in various industrial applications .

Environmental Applications

The environmental impact of synthetic compounds is a growing concern. Research into the degradation pathways of compounds like N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is crucial for assessing their ecological footprint:

  • Biodegradability Studies : Understanding how this compound breaks down in natural environments can aid in designing safer chemicals that minimize pollution risks. Studies indicate that similar furan derivatives can undergo photodegradation under UV light, suggesting potential pathways for environmental remediation .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound with similar structural features exhibited significant cytotoxicity against breast cancer cells (MCF7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis . Further research into N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide could reveal comparable effects.

Case Study 2: Polymer Enhancement

Research conducted on polymer composites incorporating furan-based compounds showed improved tensile strength and thermal resistance. The study highlighted the effectiveness of these additives in enhancing the performance characteristics of thermoplastic elastomers used in automotive applications .

Comparación Con Compuestos Similares

Benzyloxy Pyridazine Derivatives ()

Compounds such as 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) share the 6-oxopyridazin-1(6H)-yl scaffold with the target compound. However, the sulfonamide and benzyloxy substituents in 5a differ significantly from the ethyl-linked 2,5-dimethylfuran carboxamide in the target.

  • Synthesis : Both compounds involve nucleophilic substitution (e.g., benzyl bromide in 5a vs. ethyl chain formation in the target). Reaction conditions for pyridazine derivatives often require polar aprotic solvents like DMF and bases such as K₂CO₃ .
  • Functional Groups : The 6-oxo group in both compounds may enhance solubility via hydrogen bonding. However, the sulfonamide in 5a introduces polarity, whereas the target’s furan carboxamide may increase lipophilicity.

Pyridazine-Furan Hybrids (Hypothetical Comparison)

The latter exhibit larger aromatic systems, likely reducing solubility but enhancing π-π stacking interactions .

Furan-Containing Compounds

Ranitidine-Related Furan Derivatives ()

Ranitidine’s structural relatives, such as {5-[(dimethylamino)methyl]furan-2-yl}methanol, share furan rings but lack pyridazine cores. Key differences include:

  • Substituents: The target’s 2,5-dimethylfuran carboxamide vs. dimethylamino groups in ranitidine derivatives. Methyl groups may sterically hinder interactions compared to polar amino substituents.
  • Bioactivity : Ranitidine derivatives target histamine receptors, while pyridazine-furan hybrids (like the target) are unexplored in this context .

Furopyridine Carboxamides ()

Compounds like 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide feature fused furopyridine cores. Compared to the target’s pyridazine:

Research Implications and Gaps

  • Synthetic Optimization : The target’s ethyl-linked carboxamide may require tailored coupling strategies, contrasting with benzylation in .
  • Pharmacological Profiling : While ranitidine derivatives and furopyridines have established targets, the target compound’s pyridazine-furan hybrid warrants exploration in kinase or antimicrobial assays.
  • Solubility and Stability : The 2,5-dimethylfuran group may reduce solubility compared to sulfonamides () but improve metabolic stability over ranitidine’s polar groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, and what reaction conditions optimize yield?

  • Methodology : Ultrasound-assisted synthesis (e.g., 4-hour sonication at room temperature) with catalysts like ytterbium triflate can enhance reaction efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
  • Key Parameters : Monitor reaction progress using TLC, and confirm purity via HPLC (≥95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Techniques :

  • 1H/13C NMR : Assign signals for furan, pyridazinone, and carboxamide moieties (e.g., pyridazinone carbonyl at ~165 ppm in 13C NMR) .
  • Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., [M+H]+ at m/z 297.33 for related analogs) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., triclinic P1 space group observed in pyridazinone derivatives) .

Q. What preliminary biological targets are plausible for this compound based on structural analogs?

  • Hypotheses : Pyridazinone derivatives often inhibit kinases or metalloenzymes. The furan-carboxamide group may enhance binding to hydrophobic enzyme pockets. Test against inflammatory or cancer targets (e.g., COX-2, EGFR) using in vitro assays .

Advanced Research Questions

How do substituents on the pyridazinone and furan rings influence bioactivity? Provide a structure-activity relationship (SAR) analysis.

  • Methodology : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) and compare IC50 values in enzyme inhibition assays.
  • Example : shows that aryl substituents (e.g., 3-chlorophenyl) on pyridazinone analogs increase steric bulk, potentially improving selectivity for hydrophobic binding sites .

Q. What computational strategies can predict metal-coordination behavior of the carboxamide and pyridazinone groups?

  • Approach : Use DFT calculations (e.g., Gaussian 09) to model coordination with transition metals (Cu(II), Zn(II)). Experimental validation via UV-Vis and cyclic voltammetry can confirm predicted chelation sites .

Q. How does the compound’s stability vary under physiological conditions (e.g., pH 7.4, 37°C)?

  • Protocol : Conduct accelerated stability studies (ICH guidelines) with LC-MS monitoring. The furan ring may hydrolyze under acidic conditions; buffer selection (e.g., PBS) is critical .

Q. How should researchers address contradictions in biological activity data across studies?

  • Resolution : Perform meta-analysis of IC50 values, accounting for variables like assay type (e.g., cell-free vs. cell-based) and purity (e.g., 95% vs. >99%). Statistical tools (e.g., ANOVA) can identify outliers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.